Pin1 modulator 1
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Overview
Description
WAY-300507 is a chemical compound known for its role as a beta-catenin modulator. It has the molecular formula C₁₈H₁₅NO₃S₂ and a molecular weight of 357.45 g/mol . This compound is primarily used in scientific research due to its ability to influence the Wnt signaling pathway, which is crucial in various biological processes.
Preparation Methods
The synthesis of WAY-300507 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of naphthalene derivatives with thiazolidinone to form the core structure.
Functional group modifications: The core structure is then modified by introducing various functional groups to achieve the desired chemical properties.
Industrial production methods for WAY-300507 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
WAY-300507 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-300507 has several scientific research applications, including:
Chemistry: It is used as a beta-catenin modulator in various chemical studies to understand the Wnt signaling pathway.
Biology: It is used in biological research to study cell signaling, gene expression, and cellular differentiation.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
WAY-300507 exerts its effects by modulating the activity of beta-catenin, a key protein in the Wnt signaling pathway. Beta-catenin is involved in regulating gene expression, cell behavior, and cellular differentiation. WAY-300507 influences the stability and activity of beta-catenin, thereby affecting the downstream signaling pathways and cellular responses .
Comparison with Similar Compounds
WAY-300507 is unique in its ability to modulate beta-catenin activity. Similar compounds include:
XAV939: Another beta-catenin inhibitor that works by stabilizing the destruction complex of beta-catenin.
ICG-001: A compound that inhibits the interaction between beta-catenin and its co-activator, CBP.
PRI-724: A compound that disrupts the interaction between beta-catenin and its co-activator, CBP, similar to ICG-001.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
4-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c20-16(21)9-4-10-19-17(22)15(24-18(19)23)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,11H,4,9-10H2,(H,20,21)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYDPSCPARBVHD-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)N(C(=S)S3)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.